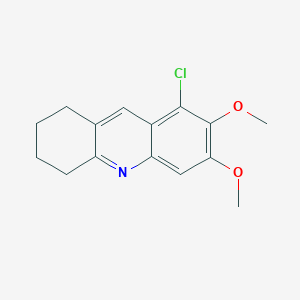
8-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine is a chemical compound belonging to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial and protozoal infections . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated compound .
Scientific Research Applications
8-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with DNA.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine involves its interaction with biological molecules such as DNA and enzymes. It can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the activity of enzymes involved in DNA replication and repair . This makes it a potential candidate for anti-cancer and anti-microbial therapies.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 8-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine, known for its wide range of biological activities.
9-Aminoacridine: Another derivative with significant anti-microbial properties.
Quinacrine: A well-known acridine derivative used as an anti-malarial drug.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of chlorine and methoxy groups enhances its ability to interact with biological targets and improves its solubility and stability compared to other acridine derivatives .
Properties
Molecular Formula |
C15H16ClNO2 |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
8-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C15H16ClNO2/c1-18-13-8-12-10(14(16)15(13)19-2)7-9-5-3-4-6-11(9)17-12/h7-8H,3-6H2,1-2H3 |
InChI Key |
HJNGOMRKEBLHKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=C3CCCCC3=NC2=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


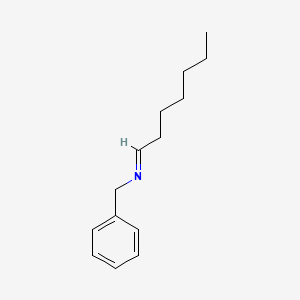
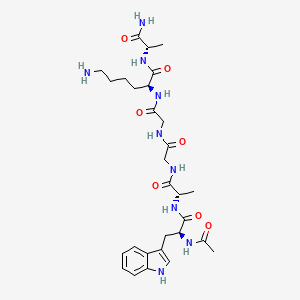
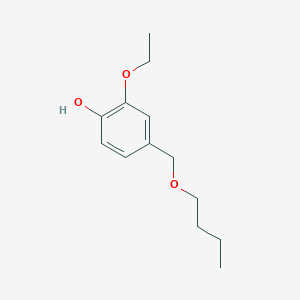
![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
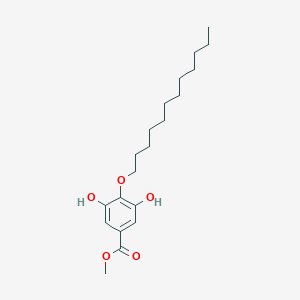
![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)
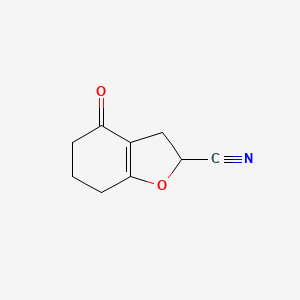
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
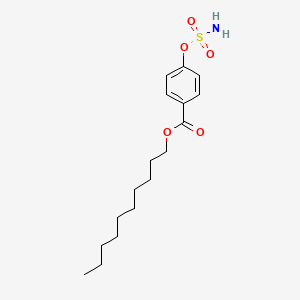
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)
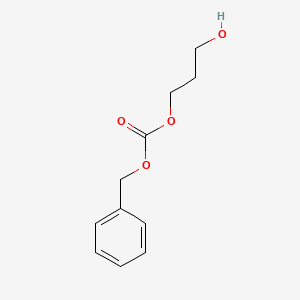
![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
